![molecular formula C13H10BrNO2 B3145542 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione CAS No. 57669-68-8](/img/structure/B3145542.png)
2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst . For instance, the synthesis of pyrrolidinone derivatives involves a mixture of aryl aldehyde, aniline derivatives, diethyl acetylenedicarboxylate, and a catalyst .Molecular Structure Analysis
A comprehensive understanding of the molecular structure of similar compounds can be gained through spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is often characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include the formation of both an imine and a nitrile oxide functionality . The reaction is typically monitored by TLC, and the products are characterized by their physical constant and FT-IR, NMR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined through various methods such as FT-IR spectroscopy, NMR spectroscopy, and elemental analysis . For instance, the density of 2-Bromophenylacetonitrile, a related compound, is 1.51 g/mL at 25 °C .Scientific Research Applications
2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione has been widely used in scientific research due to its unique properties and potential uses. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used as a starting material for the synthesis of heterocyclic compounds, such as pyrrolizidines and pyrrolizidinones, which have been studied for their potential use in the treatment of cancer and other diseases.
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, pyrazoline derivatives have been shown to significantly reduce AchE levels .
Biochemical Pathways
These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .
Result of Action
Related compounds have been shown to affect the activity of ache, leading to changes in nerve pulse transmission and behavioral changes .
Advantages and Limitations for Lab Experiments
2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione is a useful starting material for the synthesis of a variety of organic compounds. It is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that this compound can be toxic and should be handled with caution. Additionally, it is important to consider the potential for side reactions when using this compound in laboratory experiments.
Future Directions
The potential applications of 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione are numerous and continue to be explored. Possible future directions include the development of novel synthetic methods for the synthesis of this compound, the exploration of its potential therapeutic uses, and the study of its effects on biochemical and physiological processes. Additionally, further research into its potential toxic effects is needed to ensure its safe use in laboratory experiments.
Safety and Hazards
While there is limited specific information on the safety and hazards of “2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione”, it’s important to handle all chemical compounds with care and appropriate safety measures. Some similar compounds have been studied for their biological activities, including their effects on acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
properties
IUPAC Name |
2-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-8-4-6-9(7-5-8)15-12(16)10-2-1-3-11(10)13(15)17/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMUIXVEHQWNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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